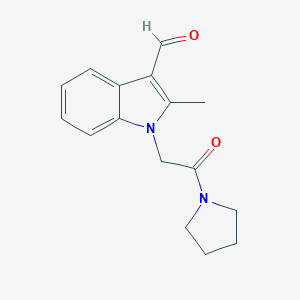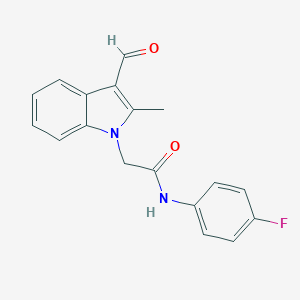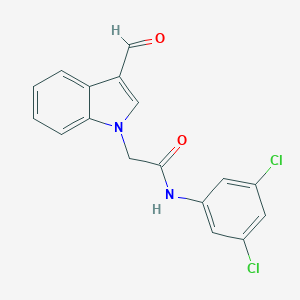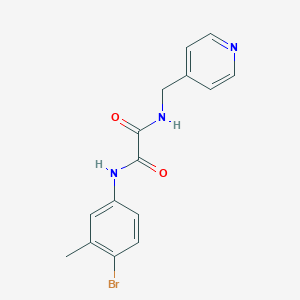![molecular formula C22H30N4O7 B480559 1-{N'-[(E)-{3-ETHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-[(OXOLAN-2-YL)METHYL]FORMAMIDE CAS No. 496959-67-2](/img/structure/B480559.png)
1-{N'-[(E)-{3-ETHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-[(OXOLAN-2-YL)METHYL]FORMAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{N'-[(E)-{3-ETHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-[(OXOLAN-2-YL)METHYL]FORMAMIDE is a complex organic compound with a unique structure that includes morpholine, benzylidene, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N'-[(E)-{3-ETHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-[(OXOLAN-2-YL)METHYL]FORMAMIDE involves multiple steps. The key steps include the formation of the benzylidene hydrazine intermediate and its subsequent reaction with the acetamide derivative. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and benzylidene groups.
Reduction: Reduction reactions can target the oxo groups in the compound.
Substitution: The ethoxy and morpholinyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine and benzylidene groups play crucial roles in binding to these targets, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(tetrahydro-2-furanylmethyl)acetamide
- 1-{N'-[(E)-{3-ETHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-[(OXOLAN-2-YL)METHYL]FORMAMIDE
Uniqueness
The unique combination of functional groups in this compound provides distinct chemical properties and biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
496959-67-2 |
|---|---|
Molecular Formula |
C22H30N4O7 |
Molecular Weight |
462.5g/mol |
IUPAC Name |
N'-[(E)-[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]-N-(oxolan-2-ylmethyl)oxamide |
InChI |
InChI=1S/C22H30N4O7/c1-2-31-19-12-16(5-6-18(19)33-15-20(27)26-7-10-30-11-8-26)13-24-25-22(29)21(28)23-14-17-4-3-9-32-17/h5-6,12-13,17H,2-4,7-11,14-15H2,1H3,(H,23,28)(H,25,29)/b24-13+ |
InChI Key |
RFOGYULHPYVGTO-ZMOGYAJESA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NCC2CCCO2)OCC(=O)N3CCOCC3 |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NCC2CCCO2)OCC(=O)N3CCOCC3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NCC2CCCO2)OCC(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(4-bromophenyl)-2-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B480502.png)



![1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B480519.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B480535.png)
![2-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480536.png)
![3-(4-chlorophenyl)-2-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480542.png)
![2-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480544.png)

![2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480548.png)
![2-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480562.png)
![2-{4-[(4-chlorobenzyl)oxy]phenyl}-3-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480563.png)
![2-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480565.png)
